molecular formula C8H5ClN2O B3287750 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- CAS No. 847801-93-8

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-

Cat. No.: B3287750
CAS No.: 847801-93-8
M. Wt: 180.59 g/mol
InChI Key: NUKYREQEVDCDRS-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- (CAS: Not explicitly provided in evidence) is a chloro-substituted derivative of the pyrrolopyridine scaffold, which is a fused bicyclic system combining pyrrole and pyridine rings. Instead, structurally related compounds with chloro, bromo, methyl, or methoxy substituents at different positions are documented. For instance, 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS: 383875-59-0) is a well-characterized analog with a molecular weight of 180.59 g/mol and a purity available in milligram/gram quantities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-6(4-12)5-2-1-3-10-8(5)11-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYREQEVDCDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2C=O)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224325
Record name 2-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847801-93-8
Record name 2-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847801-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of pyrrolo[2,3-b]pyridine-3-carboxaldehyde derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde 6-Cl 383875-59-0 C₈H₅ClN₂O 180.59 Used in organic synthesis; available commercially (Hepeng Biotech) .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde 5-Br 757978-33-9 C₈H₅BrN₂O 225.04 Intermediate in kinase inhibitor synthesis; stored under inert gas at 2–8°C .
4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde 4-CH₃ 4894-34-2 C₉H₈N₂O 160.17 Melting point: 220–221°C; pKa: 6.33; used in heterocyclic chemistry research .
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-methyl 2-CH₃ 858275-30-6 C₉H₈N₂O 160.17 Available from CymitQuimica; priced at €213.00/g .
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde oxime 5-Cl, 2-CH₃, oxime 954112-72-2 C₉H₈ClN₃O 209.63 Functionalized derivative for drug discovery; molecular weight 209.63 g/mol .
1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl (structural isomer) 2-Cl, 1-CH₃ 1263281-63-5 C₉H₇ClN₂O 194.62 Distinct ring fusion ([3,2-b] vs. [2,3-b]); demonstrates positional isomerism impacts reactivity .

Key Findings :

Substituent Position and Reactivity :

  • Chlorine at the 6-position (as in 383875-59-0) reduces steric hindrance compared to 2- or 5-position analogs, enhancing accessibility for nucleophilic reactions .
  • Methyl groups (e.g., 4-CH₃ or 2-CH₃) increase hydrophobicity, affecting solubility and bioavailability .

Synthetic Yields :

  • Chloro-substituted derivatives (e.g., 6-chloro) are synthesized in moderate to high yields (e.g., 45–71%) via condensation reactions involving chloroacetaldehyde or halogenation protocols .
  • Bromo-substituted analogs (e.g., 5-Br) require specialized brominating agents and inert conditions due to their higher molecular weight and reactivity .

Applications :

  • Kinase Inhibition : Derivatives like 5-bromo and 4-methyl variants are precursors in kinase inhibitor development (e.g., WO 2013/114113 A1) .
  • Functionalization : Oxime derivatives (e.g., 954112-72-2) enable further derivatization for targeted drug candidates .

Research Implications and Challenges

  • Isomer-Specific Activity : The 2-chloro-1-methyl isomer (CAS: 1263281-63-5) exhibits distinct reactivity compared to [2,3-b]-fused analogs, underscoring the importance of ring fusion in biological activity .
  • Scalability : Commercial availability of 6-chloro and 4-methyl derivatives (Hepeng Biotech, CymitQuimica) supports large-scale synthesis, while bromo-substituted compounds remain niche due to cost and handling challenges .
  • Thermal Stability : Higher melting points (e.g., 220°C for 4-methyl) suggest improved stability for storage and transport .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- (CAS No. 847801-93-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- features a fused pyridine and pyrrole ring structure with a carboxaldehyde functional group and a chlorine atom. This configuration contributes to its reactivity and biological activity.

PropertyDetails
IUPAC Name2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
CAS Number847801-93-8

The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumorigenic processes. By binding to the active sites of FGFRs, this compound blocks downstream signaling pathways that promote cell proliferation and migration .

Inhibition Studies

Recent studies have demonstrated the compound's potent inhibitory effects on TNIK (TRAF2 and NCK-interacting kinase) with IC50 values lower than 1 nM. This suggests its potential as a therapeutic agent in conditions where TNIK plays a crucial role, such as certain cancers .

Another study highlighted the compound's effectiveness against FGFRs, showing IC50 values ranging from 7 to 712 nM for different FGFR subtypes. Compound 4h from this series exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .

Case Study 1: FGFR Inhibition

A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated for their FGFR inhibitory activities. Among these, one derivative demonstrated effective inhibition of cell migration and invasion in breast cancer models, indicating its potential for further development as an anti-cancer drug .

Case Study 2: TNIK Inhibition

In a comprehensive screening of various compounds derived from the pyrrolo[2,3-b]pyridine framework, several were identified as potent TNIK inhibitors. These findings open new avenues for targeting TNIK in therapeutic strategies against inflammatory diseases and cancers .

Comparative Analysis

When compared to similar compounds such as 1H-Pyrrolo[2,3-b]pyridine (which lacks the chloro and aldehyde groups) and 7-Azaindole , the presence of specific functional groups in 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- enhances its reactivity and biological activity. The unique combination of these groups allows for diverse applications in both research and industry.

CompoundKey FeaturesBiological Activity
1H-Pyrrolo[2,3-b]pyridineLacks chloro and carboxaldehyde groupsLess reactive
7-AzaindoleDifferent substitution patternsVaries significantly
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- Contains chloro and aldehyde groupsPotent FGFR/TNIK inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from halogenated pyrrolopyridine precursors. For example, regioselective halogenation can be achieved using NaH/MeI in THF for methylation, followed by nitration or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce substituents . Han et al. demonstrated that regioselectivity in bromination/chlorination steps is highly dependent on temperature control and the choice of Lewis acids (e.g., ZnCl₂ for chloromethylation) .

Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as shown in studies where intermolecular N–H⋯N hydrogen bonding patterns were resolved . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons and aldehyde groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection .

Q. How does the chloro-substituent at the 2-position influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the 3-carboxaldehyde position, facilitating nucleophilic attacks (e.g., condensation with amines to form Schiff bases). Stokes et al. observed that substituents at the 5-position (e.g., aryl groups) further modulate reactivity by steric hindrance or electronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., kinase inhibition assays at different ATP concentrations). A systematic approach includes:

  • Dose-Response Curves : Reproducing assays across multiple concentrations.
  • Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.
  • Structural Biology : Co-crystallization with target proteins (e.g., kinases) to identify binding modes .

Q. How can computational modeling optimize the design of pyrrolo[2,3-b]pyridine derivatives for enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) can predict interactions with active sites. For example:

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with kinase ATP-binding pockets.
  • MD Simulations : Assess stability of ligand-protein complexes over time.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Continuous-flow synthesis (e.g., microreactors) improves heat/mass transfer for exothermic steps like chloromethylation . Key parameters:

  • Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.
  • Solvent Optimization : Replace dioxane with greener alternatives (e.g., cyclopentyl methyl ether).
  • In-Line Analytics : PAT (Process Analytical Technology) tools for real-time monitoring .

Q. How do steric and electronic effects of substituents at the 5-position influence the compound's pharmacokinetic properties?

  • Methodological Answer : Bulky groups (e.g., 4-morpholinylmethyl) improve metabolic stability by blocking cytochrome P450 oxidation. Conversely, electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability. In vivo studies in rodent models are essential to validate computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-

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